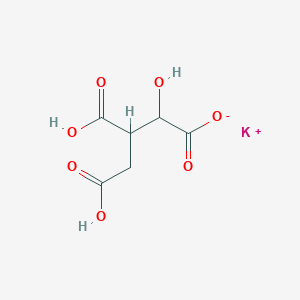
potassium;3-carboxy-2,5-dihydroxy-5-oxopentanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound with the identifier “potassium;3-carboxy-2,5-dihydroxy-5-oxopentanoate” is known as cinsebrutinib. It is a synthetic organic compound that acts as a Bruton’s tyrosine kinase inhibitor and an antineoplastic agent. Cinsebrutinib has been developed for potential use in treating relapsed or refractory primary and secondary central nervous system lymphomas .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of cinsebrutinib involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are typically proprietary and may be found in patent literature such as WO2021207549A1 .
Industrial Production Methods
Industrial production methods for cinsebrutinib would involve scaling up the laboratory synthesis to a commercial scale. This includes optimizing reaction conditions, purification processes, and ensuring compliance with regulatory standards for pharmaceutical production.
Analyse Chemischer Reaktionen
Types of Reactions
Cinsebrutinib undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome and the specific step in the synthesis process.
Major Products
The major products formed from these reactions are typically intermediates that lead to the final product, cinsebrutinib. Each step in the synthesis is designed to build upon the previous one, ultimately resulting in the desired compound.
Wissenschaftliche Forschungsanwendungen
Cinsebrutinib has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying kinase inhibitors.
Biology: Investigated for its effects on cellular signaling pathways.
Medicine: Developed as a potential treatment for lymphomas and other cancers.
Industry: Utilized in the development of new pharmaceuticals and therapeutic agents.
Wirkmechanismus
Cinsebrutinib exerts its effects by inhibiting Bruton’s tyrosine kinase, a key enzyme involved in the signaling pathways of B cells. By blocking this enzyme, cinsebrutinib disrupts the proliferation and survival of malignant B cells, thereby exerting its antineoplastic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some similar compounds to cinsebrutinib include other Bruton’s tyrosine kinase inhibitors such as ibrutinib and acalabrutinib. These compounds share a similar mechanism of action but may differ in their chemical structure, potency, and pharmacokinetic properties .
Uniqueness
Cinsebrutinib is unique in its specific chemical structure, which allows it to selectively inhibit Bruton’s tyrosine kinase with high potency. This selectivity and potency make it a promising candidate for the treatment of certain types of lymphomas .
Eigenschaften
IUPAC Name |
potassium;3-carboxy-2,5-dihydroxy-5-oxopentanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O7.K/c7-3(8)1-2(5(10)11)4(9)6(12)13;/h2,4,9H,1H2,(H,7,8)(H,10,11)(H,12,13);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVLPTBJBFVJENN-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(=O)[O-])O)C(=O)O)C(=O)O.[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C(C(C(=O)[O-])O)C(=O)O)C(=O)O.[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7KO7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













